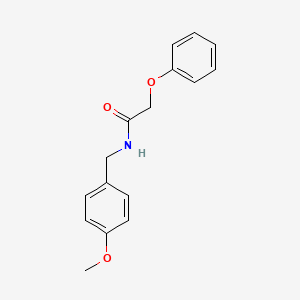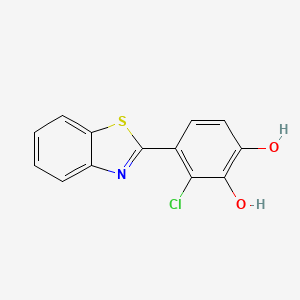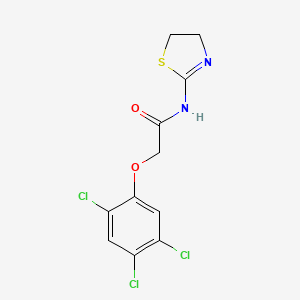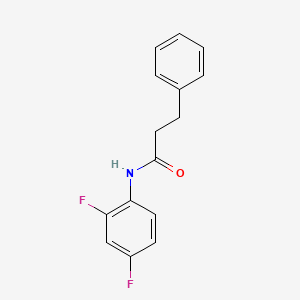
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, also known as ADPT, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields. ADPT is a thiourea derivative that has been synthesized through a multi-step process, and it has been found to have a wide range of biochemical and physiological effects.
作用机制
The mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins in the body. N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin, which may explain its potential use in the treatment of skin disorders. It has also been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may explain its potential use in the treatment of cancer.
Biochemical and physiological effects:
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea can induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the growth and proliferation of cancer cells. In addition, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have antioxidant and anti-inflammatory properties, which may explain its potential use in the treatment of various diseases.
实验室实验的优点和局限性
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has several advantages as a research tool, including its wide range of potential applications and its relatively low toxicity compared to other compounds. However, there are also limitations to its use in lab experiments, including its low solubility in water and its potential for non-specific binding to proteins.
未来方向
There are several future directions for research on N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea, including the development of new synthesis methods to increase its yield and purity, the investigation of its potential use in the treatment of neurological disorders, and the exploration of its potential use in the synthesis of new materials with unique properties. Further studies are also needed to fully understand the mechanism of action of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea and its potential for use in various fields.
合成方法
The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea involves several steps, including the reaction of 3-acetylacetanilide with thiosemicarbazide to form the intermediate compound 3-acetyl-4,6-dimethyl-2-pyridinylthiosemicarbazide. This intermediate is then treated with hydrochloric acid and potassium thiocyanate to produce the final product, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea. The synthesis of N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been optimized over the years to increase its yield and purity.
科学研究应用
N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have anticancer, antitumor, and antiviral properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In agriculture, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been found to have herbicidal and insecticidal properties, making it a potential alternative to traditional pesticides. In material science, N-(3-acetylphenyl)-N'-(4,6-dimethyl-2-pyridinyl)thiourea has been studied for its potential use in the synthesis of new materials with unique properties.
属性
IUPAC Name |
1-(3-acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3OS/c1-10-7-11(2)17-15(8-10)19-16(21)18-14-6-4-5-13(9-14)12(3)20/h4-9H,1-3H3,(H2,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKZYPQYOMVIZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1)NC(=S)NC2=CC=CC(=C2)C(=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4,6-dimethylpyridin-2-yl)thiourea | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(dimethylamino)-2-(3-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5767307.png)



![ethyl [3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]carbamate](/img/structure/B5767328.png)


![2-{4-[2-(aminocarbonyl)carbonohydrazonoyl]-2-ethoxyphenoxy}-N-phenylacetamide](/img/structure/B5767366.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)
![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)
![4-tert-butyl-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B5767398.png)


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)